4-(Bromomethyl)-6,6,6-trifluorohexanenitrile
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Overview
Description
4-(Bromomethyl)-6,6,6-trifluorohexanenitrile is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a nitrile group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohexanenitrile typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor. This method ensures efficient mixing and consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6,6,6-trifluorohexanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and secondary amines.
Scientific Research Applications
4-(Bromomethyl)-6,6,6-trifluorohexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6,6,6-trifluorohexanenitrile involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesisThe trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
4-(Bromomethyl)coumarin: Contains a coumarin moiety, making it structurally different but functionally similar in terms of reactivity.
4-(Bromomethyl)phenylboronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions
Uniqueness
4-(Bromomethyl)-6,6,6-trifluorohexanenitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of fluorinated compounds and other specialty chemicals.
Properties
Molecular Formula |
C7H9BrF3N |
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Molecular Weight |
244.05 g/mol |
IUPAC Name |
4-(bromomethyl)-6,6,6-trifluorohexanenitrile |
InChI |
InChI=1S/C7H9BrF3N/c8-5-6(2-1-3-12)4-7(9,10)11/h6H,1-2,4-5H2 |
InChI Key |
HSIDQHQFFXDCRC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(F)(F)F)CBr)C#N |
Origin of Product |
United States |
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